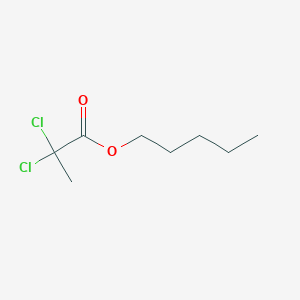
Pentyl 2,2-dichloropropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentyl 2,2-dichloropropanoate is an organic compound with the molecular formula C8H14Cl2O2 and a molecular weight of 213.102 It is an ester derived from propanoic acid and pentanol, with two chlorine atoms attached to the second carbon of the propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dichloro-, pentyl ester typically involves the esterification of 2,2-dichloropropanoic acid with pentanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of propanoic acid, 2,2-dichloro-, pentyl ester may involve continuous flow reactors to optimize the yield and efficiency of the esterification process. The use of advanced catalysts and optimized reaction conditions can further enhance the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Pentyl 2,2-dichloropropanoate can undergo various chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products Formed
Hydrolysis: 2,2-dichloropropanoic acid and pentanol.
Reduction: 2,2-dichloropropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pentyl 2,2-dichloropropanoate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce the 2,2-dichloropropanoic acid moiety into target molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of propanoic acid, 2,2-dichloro-, pentyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester can undergo hydrolysis to release 2,2-dichloropropanoic acid, which can then interact with specific enzymes or cellular pathways. The chlorine atoms in the compound may also play a role in its reactivity and interactions with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Propanoic acid, pentyl ester: Similar ester structure but lacks the chlorine atoms, resulting in different chemical properties and reactivity.
Propanoic acid, 2,2-dimethyl-, pentyl ester: Similar ester structure with methyl groups instead of chlorine atoms, leading to different steric and electronic effects.
Uniqueness
Pentyl 2,2-dichloropropanoate is unique due to the presence of chlorine atoms, which impart distinct chemical properties and reactivity. The chlorine atoms can participate in various substitution reactions, making this compound valuable in synthetic chemistry.
Propiedades
Número CAS |
17640-08-3 |
|---|---|
Fórmula molecular |
C8H14Cl2O2 |
Peso molecular |
213.1 g/mol |
Nombre IUPAC |
pentyl 2,2-dichloropropanoate |
InChI |
InChI=1S/C8H14Cl2O2/c1-3-4-5-6-12-7(11)8(2,9)10/h3-6H2,1-2H3 |
Clave InChI |
ZCPOSLAFHCNHBE-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C(C)(Cl)Cl |
SMILES canónico |
CCCCCOC(=O)C(C)(Cl)Cl |
Sinónimos |
2,2-Dichloropropionic acid pentyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















